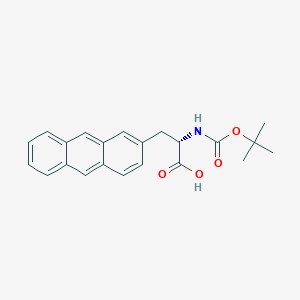

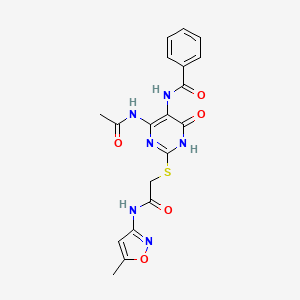

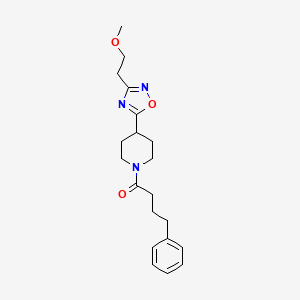

Boc-Ala(2-Anth)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Ala(2-Anth)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of alanine, an amino acid, and is widely used in the synthesis of peptides and proteins. In

科学的研究の応用

Synthesis of Novel Amino Acids and Peptides

The synthesis of protected derivatives and short peptides of antAib, a novel fluorescent, achiral, α-amino acid analogue of the 9-antAla and 2-antAla residues, demonstrates the application of Boc-Ala(2-Anth)-OH in creating compounds with potential biochemical utility. The synthesis process, involving Boc–antAib–OH, enables the exploration of UV absorption and fluorescence properties of these compounds. This has implications for the development of fluorescent markers and probes in biochemical research (Lohier et al., 2006).

Advanced Materials and Photocatalysis

(BiO)2CO3-based photocatalysts, including studies involving modifications and applications, are significant for various fields such as healthcare and photocatalysis. The research on fabrication, modification, and application of these photocatalysts highlights the potential of incorporating novel amino acids like Boc-Ala(2-Anth)-OH for enhancing visible light-driven photocatalytic performance, indicating a broader applicability in environmental and materials science (Ni et al., 2016).

Photodynamic Therapy

The application of Boc-Ala(2-Anth)-OH derivatives in photodynamic therapy (PDT) for medical treatments, such as the ablation of Barrett's oesophagus, showcases its potential in healthcare. Comparing different PDT methods reveals insights into the effectiveness and safety of treatments involving novel compounds, suggesting a path toward less invasive treatment options for gastrointestinal conditions (Hage et al., 2004).

Enzymatic Esterification

Research on papain-catalyzed esterification of Boc-Ala-OH with various alcohols under biphasic conditions highlights the enzymatic reactivity and potential for synthetic applications in pharmaceuticals and organic chemistry. This work opens up new avenues for the synthesis of esters and amides using environmentally friendly and efficient enzymatic methods (Cantacuzène & Guerreiro, 1987).

Electrocoagulation in Water Treatment

The mechanisms of boron removal from hydraulic fracturing wastewater using aluminum electrocoagulation, which involves Al(OH)3 precipitates, demonstrate an environmental application of Boc-Ala(2-Anth)-OH derivatives. This research provides insights into sustainable water treatment technologies, highlighting the role of novel chemical compounds in improving water purification processes (Sari & Chellam, 2015).

特性

IUPAC Name |

(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHOOVNFURBFF-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)